5-Methoxypentan-2-ol

Description

Contextual Significance of Oxygenated Alcohols in Organic Chemistry

Alcohols, organic compounds characterized by at least one hydroxyl (-OH) group, are of fundamental importance in organic chemistry. solubilityofthings.comrroij.com Their versatile reactivity allows them to serve as crucial intermediates in a vast number of organic syntheses. rroij.combritannica.com Alcohols can undergo a wide range of chemical reactions, including oxidation, substitution, and esterification, making them foundational building blocks for more complex molecules. solubilityofthings.com

Structural Features and Stereochemical Considerations of 5-Methoxypentan-2-ol

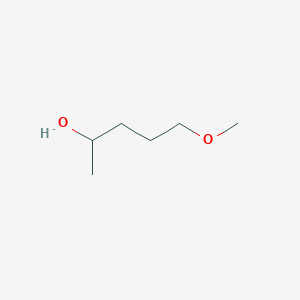

The systematic IUPAC name for this compound is this compound. chemspider.com Its structure consists of a five-carbon pentane (B18724) chain with a hydroxyl group (-OH) located at the second carbon position (C2) and a methoxy (B1213986) group (-OCH3) at the fifth carbon position (C5). The hydroxyl group classifies it as a secondary alcohol, as the carbon it is attached to is bonded to two other carbon atoms.

A critical structural feature of this compound is the presence of a chiral center at the C2 position. This carbon atom is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a 3-methoxypropyl group. Consequently, the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-5-methoxypentan-2-ol and (S)-5-methoxypentan-2-ol. This stereoisomerism is a crucial consideration in stereospecific synthesis, where the three-dimensional arrangement of atoms can significantly impact the biological activity or chemical properties of a target molecule.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H14O2 | chemspider.com |

| Average Molecular Mass | 118.176 g/mol | chemspider.com |

| Monoisotopic Mass | 118.099380 g/mol | chemspider.com |

| IUPAC Name | 5-Methoxy-2-pentanol | chemspider.com |

| Chirality | Contains one stereocenter at C2 | chemspider.com |

Research Trajectories and Interdisciplinary Relevance of this compound Studies

While specific, large-scale research focused exclusively on this compound is not extensively documented, its structure suggests several clear research trajectories based on the well-established reactivity of its functional groups. As a bifunctional compound, its primary relevance lies in its potential as a versatile synthetic intermediate. britannica.combowen.edu.ng

One of the most important reactions for secondary alcohols is oxidation to produce ketones. libretexts.orgwikipedia.org Therefore, a key research application of this compound is its use as a precursor for the synthesis of 5-methoxy-2-pentanone. thegoodscentscompany.comchemspider.com This transformation can be achieved using a variety of common oxidizing agents, such as chromic acid or pyridinium (B92312) chlorochromate (PCC). libretexts.orgchemistryviews.org The resulting ketone, 5-methoxy-2-pentanone, is a known compound that can serve as an intermediate in further synthetic pathways. thegoodscentscompany.comchemspider.com

Furthermore, the field of radical chemistry has seen significant advances, including the development of methods for generating highly reactive alkoxy radicals directly from alcohols. mdpi.com These radicals can participate in a range of useful transformations, including the functionalization of unactivated C-H bonds. mdpi.com this compound is a suitable substrate for such studies, where the generation of an alkoxy radical at the C2 position could initiate intramolecular reactions, such as 1,5-hydrogen atom transfer (1,5-HAT), leading to new molecular skeletons.

The dual functionality of the molecule allows it to act as a valuable building block. The hydroxyl group can be converted into a good leaving group for substitution reactions or undergo esterification, while the ether linkage remains stable under many of these conditions, offering a route to selectively elaborate one part of the molecule while preserving the other for subsequent steps.

| Research Area | Description of Application | Key Chemical Principles |

|---|---|---|

| Synthesis of Ketones | This compound serves as a direct precursor to 5-methoxy-2-pentanone via oxidation. | The oxidation of secondary alcohols yields ketones. This reaction is a fundamental transformation in organic synthesis. chemistryviews.orgbyjus.com |

| Alkoxy Radical Chemistry | The compound can be used as a substrate to generate alkoxy radicals for studying novel C-H functionalization or fragmentation reactions. | Photocatalytic or transition-metal-catalyzed methods can generate alkoxy radicals from alcohols, which are powerful synthetic intermediates. mdpi.com |

| Bifunctional Building Block | The presence of two distinct functional groups allows for its use in multi-step syntheses requiring selective protection and reaction strategies. | The differential reactivity of alcohols and ethers allows one group to be modified while the other remains intact, enabling complex molecule construction. bowen.edu.ngoup.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxypentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(7)4-3-5-8-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMAJFCAGVQTSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxypentan 2 Ol and Its Derivatives

Classical Organic Synthesis Approaches

Classical organic synthesis offers a range of reliable methods for constructing molecules like 5-methoxypentan-2-ol. These approaches often involve building the carbon framework first, followed by functional group interconversions or introductions.

Grignard reagents are versatile organometallic compounds widely used for carbon-carbon bond formation, particularly in the synthesis of alcohols. For this compound, Grignard reactions can be conceptualized in several ways:

Addition to Aldehydes: Reacting a Grignard reagent derived from a 3-methoxypropyl halide (e.g., 3-methoxypropylmagnesium bromide) with acetaldehyde (B116499) would yield this compound after aqueous workup. Alternatively, reacting methylmagnesium bromide with 5-methoxypentanal (B1601499) would achieve the same outcome. The synthesis of the required aldehyde or halide precursor would be a prerequisite step.

Addition to Ketones or Esters: While Grignard reagents typically add twice to esters and once to ketones to form tertiary alcohols, a modified approach could involve reacting a Grignard reagent with a protected hydroxy-ketone or a related precursor, followed by deprotection and methoxylation.

Table 2.1.1: Representative Grignard Reactions for Alcohol Synthesis

| Carbonyl Compound | Grignard Reagent | Product Type | Typical Yield | Citation (General) |

| Aldehyde (RCHO) | Alkyl/Aryl Grignard (R'MgX) | Secondary Alcohol | 70-90% | pressbooks.pub, adichemistry.com |

| Ketone (R2CO) | Alkyl/Aryl Grignard (R'MgX) | Tertiary Alcohol | 75-95% | adichemistry.com, prepchem.com |

| Ester (RCOOR') | Alkyl/Aryl Grignard (R''MgX) | Tertiary Alcohol | 60-85% | adichemistry.com |

A common strategy for synthesizing secondary alcohols is the reduction of their corresponding ketones. In this case, 5-methoxypentan-2-one (B97857) would serve as a direct precursor. Various reducing agents can effect this transformation:

Sodium Borohydride (B1222165) (NaBH₄): This mild reducing agent is effective for reducing ketones to secondary alcohols in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature.

Lithium Aluminum Hydride (LiAlH₄): A stronger reducing agent, LiAlH₄, can also reduce ketones efficiently in ethereal solvents such as diethyl ether or tetrahydrofuran. It is often used when other reducible functional groups are absent or when a more vigorous reduction is required.

Table 2.1.2: Reduction of Ketones to Secondary Alcohols

| Ketone Precursor | Reducing Agent | Solvent | Conditions | Typical Yield | Citation (General) |

| 5-Methoxypentan-2-one | NaBH₄ | MeOH / EtOH | RT | 80-95% | smolecule.com, imperial.ac.uk |

| 5-Methoxypentan-2-one | LiAlH₄ | Et₂O / THF | 0°C to RT | 85-98% | smolecule.com, imperial.ac.uk |

The methoxy (B1213986) group can be introduced onto a suitable precursor through alkylation, typically a methylation reaction. A viable route involves starting with a molecule that already possesses the pentan-2-ol backbone and a hydroxyl group at the C5 position, such as 5-hydroxypentan-2-ol.

The hydroxyl group at C5 can be deprotonated using a strong base, like sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in an SN2 reaction, thereby forming the ether linkage.

Table 2.1.3: Methylation of Alcohols (Williamson Ether Synthesis Variant)

| Alcohol Precursor | Base | Methylating Agent | Solvent | Conditions | Typical Yield | Citation (General) |

| 5-Hydroxypentan-2-ol | NaH | CH₃I | THF | RT, 12-24h | 70-90% | , masterorganicchemistry.com |

| 5-Hydroxypentan-2-ol | K₂CO₃ | (CH₃)₂SO₄ | Acetone | Reflux, 6-12h | 65-85% | masterorganicchemistry.com |

Functional group interconversions (FGIs) provide flexible pathways for synthesis. One strategy involves introducing a halogen at the C5 position, followed by nucleophilic substitution with a methoxide (B1231860) source.

Halogenation: A precursor like 5-hydroxypentanal (B1214607) or 5-hydroxypentan-2-one could be reduced to 5-hydroxypentan-2-ol. The primary alcohol at C5 can then be converted to a halide (e.g., bromide or iodide) using reagents like phosphorus tribromide (PBr₃), thionyl chloride (SOCl₂) followed by iodide displacement, or triphenylphosphine (B44618) with iodine (PPh₃/I₂).

Nucleophilic Substitution: The resulting 5-halopentan-2-ol can then undergo a nucleophilic substitution reaction with sodium methoxide (NaOCH₃) or potassium methoxide (KOCH₃) in a suitable solvent (e.g., methanol, THF) to form the desired this compound.

The Williamson ether synthesis is a cornerstone reaction for ether formation, involving the reaction of an alkoxide with an alkyl halide or sulfonate ester. For this compound, this can be applied by reacting a suitably functionalized pentanol (B124592) derivative.

A direct application would involve preparing a 5-halopentan-2-ol (e.g., 5-bromopentan-2-ol (B2996801) or 5-iodopentan-2-ol) and reacting it with sodium methoxide. The halide at the C5 position is primary, which favors the SN2 mechanism crucial for the Williamson ether synthesis, minimizing competing elimination reactions. The 5-halopentan-2-ol could be synthesized from 5-hydroxypentan-2-ol as described in section 2.1.4.

Table 2.1.5: Williamson Ether Synthesis for this compound

| Alkyl Halide Precursor | Alkoxide/Base | Solvent | Conditions | Typical Yield | Citation (General) |

| 5-Bromopentan-2-ol | NaOCH₃ | MeOH | RT to Reflux | 70-90% | masterorganicchemistry.com, byjus.com |

| 5-Iodopentan-2-ol | NaOCH₃ | THF | RT, 12-24h | 75-92% | masterorganicchemistry.com, byjus.com |

Stereoselective Synthesis of this compound Enantiomers

The C2 position in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)-5-methoxypentan-2-ol and (S)-5-methoxypentan-2-ol. Stereoselective synthesis aims to produce one enantiomer preferentially.

Asymmetric Reduction of Ketones: The reduction of the prochiral ketone, 5-methoxypentan-2-one, using chiral reducing agents or catalysts can yield enantiomerically enriched this compound. Examples include:

Chiral Borane Reductions: Using reagents like the Corey-Bakshi-Shibata (CBS) catalyst with borane.

Asymmetric Hydrogenation: Employing chiral transition metal catalysts, such as Noyori-type ruthenium catalysts, with hydrogen gas.

Enzymatic Reduction: Using ketoreductase enzymes that exhibit high enantioselectivity.

Kinetic Resolution of Racemic Mixtures: A racemic mixture of this compound can be subjected to kinetic resolution. This process utilizes chiral catalysts, often enzymes like lipases (e.g., Lipase (B570770) B from Candida antarctica), to selectively react with one enantiomer. For instance, a lipase can catalyze the acylation of one enantiomer of the alcohol with an acyl donor (like vinyl acetate), leaving the other enantiomer unreacted. The resulting ester and unreacted alcohol can then be separated.

Table 2.2: Stereoselective Synthesis Approaches

| Method | Substrate / Precursor | Chiral Inducer/Catalyst | Product (Alcohol/Ester) | Typical ee | Citation (Analogous) |

| Asymmetric Reduction | 5-Methoxypentan-2-one | CBS Catalyst / Borane | (S)-5-Methoxypentan-2-ol | >95% | |

| Asymmetric Hydrogenation | 5-Methoxypentan-2-one | Noyori Ru Catalyst | (R)-5-Methoxypentan-2-ol | >98% | |

| Kinetic Resolution (Acylation) | Racemic this compound | CALB Lipase | (R)-5-Methoxypentan-2-ol | >99% | mdpi.com, researchgate.net |

| Kinetic Resolution (Acylation) | Racemic this compound | CALB Lipase | (S)-5-Methoxypentyl Acetate | >99% | mdpi.com, researchgate.net |

Note: Enantiomeric excess (ee) values are typical for the described reaction types and may vary based on specific conditions and substrates.

Chiral Catalyst-Mediated Enantioselective Reductions

A primary route to enantiomerically enriched this compound involves the asymmetric reduction of its precursor, 5-methoxypentan-2-one. This method leverages chiral catalysts, often transition metal complexes with chiral ligands, to direct the stereochemical outcome of the reduction. For instance, Noyori-type ruthenium catalysts have been employed in the asymmetric reduction of propargyl ketones to yield products with high enantiomeric excess (ee) . While specific examples for 5-methoxypentan-2-one are not detailed in the provided search results, the general principle involves using catalysts like chiral ruthenium complexes to convert the prochiral ketone into a specific enantiomer of the alcohol .

Enzymatic Kinetic Resolution and Dynamic Resolution Strategies

Biocatalysis offers a powerful and environmentally friendly approach to obtaining enantiopure alcohols. Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435®, is highly effective in the kinetic resolution of racemic secondary alcohols through transesterification reactions researchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.netmolaid.com. In this process, the enzyme selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the unreacted alcohol and the esterified product, both in enantiomerically enriched forms researchgate.netnih.govresearchgate.net. While the provided literature specifically mentions the kinetic resolution of 4-methylpentan-2-ol, 5-methylhexan-2-ol, and other aliphatic secondary alcohols using CALB researchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.netmolaid.com, the methodology is directly applicable to this compound, aiming for high enantioselectivities (e.g., >99% ee) researchgate.netnih.govresearchgate.net. Dynamic Kinetic Resolution (DKR) further enhances this by combining enzymatic resolution with in situ racemization of the unreacted substrate, theoretically allowing for 100% conversion to a single enantiomer mdpi.com.

Diastereoselective Approaches via Chiral Auxiliaries or Reagents

Chiral auxiliaries are temporary chiral groups attached to a substrate to direct the stereochemistry of a reaction wikipedia.orgwordpress.com. After the stereoselective transformation, the auxiliary is cleaved and can often be recovered. While direct application of specific chiral auxiliaries to this compound synthesis is not explicitly detailed in the provided snippets, general strategies include the use of Evans auxiliaries in asymmetric Michael additions sioc-journal.cn or SAMP/RAMP hydrazones in asymmetric alkylations orgsyn.org. Chiral reagents, such as chiral lithium amides, can also be used for enantioselective deprotonation researchgate.net. The synthesis of chiral amines often employs tert-butanesulfinamide as a chiral auxiliary osi.lv. These methods, by controlling the formation of new stereocenters relative to the auxiliary, can lead to highly diastereoselective products.

Control of Stereochemistry via Epoxide Intermediates

Epoxides serve as versatile intermediates in stereoselective synthesis. The stereoselective ring-opening of epoxides, often facilitated by chiral catalysts or specific reaction conditions, can lead to the formation of chiral alcohols with controlled stereochemistry libretexts.orgchemistrydocs.comunifi.itorgsyn.orgyoutube.com. For example, acid-catalyzed opening of asymmetric epoxides typically results in nucleophilic attack at the more substituted carbon, while basic conditions favor attack at the less substituted carbon, with both mechanisms leading to trans-1,2-diol products libretexts.orgyoutube.com. While specific epoxide routes to this compound are not detailed, the principle involves utilizing chiral epoxides or employing stereoselective epoxide formation and subsequent ring-opening to introduce the desired stereochemistry. For instance, the stereoselective conversion of chlorohydrins to oxiranes (epoxides) is a known method orgsyn.org.

Emerging Synthetic Technologies

Advancements in chemical engineering and synthetic methodology are continually refining the production of chiral molecules.

Continuous flow chemistry offers significant advantages for the scalable and efficient synthesis of chemical compounds, including enhanced mass and heat transfer, precise control over reaction parameters, and improved safety scielo.brsoci.orgmdpi.comvapourtec.comrsc.org. These systems allow for reactions to be performed in a continuous stream, enabling easier scale-up by increasing reactor size or by "numbering-up" (running multiple reactors in parallel) scielo.brsoci.orgmdpi.com. Flow reactors can be integrated with various reaction types, including photochemical and electrochemical processes, and can be particularly beneficial for handling hazardous reagents or intermediates mdpi.comvapourtec.com. The application of flow chemistry to asymmetric synthesis, including the potential for continuous kinetic resolution or enantioselective reductions, represents a key area for the efficient production of chiral molecules like this compound scielo.brmdpi.com.

The principles of green chemistry are increasingly integrated into synthetic strategies to minimize environmental impact. This includes the use of biocatalysis (enzymes) which operate under mild conditions, reduced waste generation, and the use of safer solvents researchgate.netnih.govnih.govmdpi.comresearchgate.netd-nb.inforesearchgate.net. Enzymatic kinetic resolution, as discussed, aligns well with green chemistry principles due to its high selectivity and mild reaction conditions researchgate.netnih.govresearchgate.net. Furthermore, the development of catalytic processes that reduce the need for stoichiometric reagents, the use of renewable feedstocks, and the design of processes that minimize energy consumption are all integral to sustainable production. The exploration of solvent-free reactions or the use of benign solvents like water or bio-derived solvents, alongside atom-economical reactions, further contributes to greener synthetic routes for compounds like this compound.

Chemical Reactivity and Mechanistic Investigations of 5 Methoxypentan 2 Ol

Substitution Reactions Involving Hydroxyl and Ether Groups

Nucleophilic Substitution Pathways

The hydroxyl group in 5-methoxypentan-2-ol can be converted into a better leaving group, enabling nucleophilic substitution reactions. Typically, alcohols are poor leaving groups because the hydroxide (B78521) ion (OH⁻) is a strong base libretexts.orgchemguide.co.uklibretexts.orgunco.educram.comlibretexts.org. To facilitate substitution, the hydroxyl group is often protonated by an acid, forming a protonated alcohol (alkyloxonium ion), which then loses a water molecule (H₂O) as a good leaving group libretexts.orglibretexts.orglibretexts.orglibretexts.orgscience-revision.co.uk. This process generates a carbocation intermediate, which is then susceptible to attack by a nucleophile.

The mechanism of nucleophilic substitution involving this compound would likely follow either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. For secondary alcohols like this compound, both SN1 and SN2 mechanisms are possible, with the preference often dictated by the nucleophile and solvent libretexts.orglibretexts.orgyoutube.comyoutube.com. Strong nucleophiles and polar aprotic solvents generally favor SN2 reactions, which proceed through a concerted mechanism with inversion of configuration libretexts.orgyoutube.com. Weaker nucleophiles and polar protic solvents, which stabilize carbocation intermediates, favor SN1 reactions, which proceed in a stepwise manner via a carbocation libretexts.orglibretexts.orgyoutube.com. The methoxy (B1213986) group, being an ether, is generally stable under these conditions but could potentially be cleaved under harsh acidic conditions.

Mechanistic Aspects of Leaving Group Chemistry

The effectiveness of a leaving group is crucial in nucleophilic substitution reactions. In the context of this compound, the hydroxyl group (-OH) itself is a poor leaving group. However, it can be activated by protonation to form water (H₂O), which is a much better leaving group because it is a stable, neutral molecule libretexts.orgchemguide.co.uklibretexts.orgunco.edulibretexts.orgscience-revision.co.uk. Alternatively, the hydroxyl group can be derivatized into a better leaving group, such as a tosylate (para-toluenesulfonate) or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively libretexts.orgmsu.edureddit.com. These tosylate and mesylate groups are excellent leaving groups because their negative charge is delocalized, making them weak bases msu.edu. The conversion of the alcohol to a tosylate or mesylate allows for nucleophilic substitution reactions under milder conditions and can proceed via an SN2 mechanism, leading to inversion of stereochemistry at the carbon center if it is chiral libretexts.orgreddit.com.

Etherification and Esterification Reactions

Formation of Ethers and Esters with Diverse Reagents

This compound can undergo etherification and esterification reactions at its hydroxyl group.

Etherification: The formation of ethers from alcohols, such as the Williamson ether synthesis, typically involves the reaction of an alkoxide (deprotonated alcohol) with an alkyl halide or tosylate masterorganicchemistry.comlibretexts.org. In this process, the alkoxide acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide/tosylate via an SN2 mechanism masterorganicchemistry.comlibretexts.org. For this compound, this would involve deprotonating the alcohol to form the corresponding alkoxide, which could then react with a methyl halide (e.g., methyl iodide) to form a dimethyl ether derivative, or react with other alkyl halides. Alternatively, the methoxy group already present in the molecule is an ether linkage.

Esterification: Esters can be formed by reacting the hydroxyl group of this compound with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst like concentrated sulfuric acid libretexts.orgncert.nic.inchemguide.co.uk. This reaction, known as Fischer esterification when using carboxylic acids, is usually reversible and slow libretexts.org. The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water chemguide.co.uk.

Catalytic Approaches to Ether and Ester Formation

Catalytic methods are often employed to improve the efficiency and yield of ether and ester formation.

Ether formation: Acid catalysts can also promote ether formation from alcohols, particularly symmetrical ethers, by protonating one alcohol molecule, which then acts as a leaving group (water) after being attacked by another alcohol molecule libretexts.org. While direct catalytic etherification of secondary alcohols like this compound with another alcohol might be less common than Williamson synthesis, acid catalysis is fundamental in many ether syntheses.

Ester formation: As mentioned, concentrated sulfuric acid is a common acid catalyst for esterification reactions between alcohols and carboxylic acids libretexts.orgchemguide.co.uk. Other acid catalysts, including Lewis acids, can also be used. For instance, metal salts and amines can catalyze epoxy-carboxyl reactions, which involve ether linkages paint.orggoogle.com.

Dehydration Reactions and Olefin Formation

Alcohols can undergo dehydration reactions, typically catalyzed by strong acids (e.g., sulfuric acid, phosphoric acid) at elevated temperatures, to form alkenes libretexts.orgscience-revision.co.ukquora.comlibretexts.orgchemguide.co.ukvaia.com. The mechanism for the dehydration of secondary alcohols like this compound generally proceeds via an E1 mechanism.

The E1 mechanism involves three main steps:

Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).

Loss of the water molecule to generate a carbocation intermediate.

Deprotonation of an adjacent carbon atom to form a double bond (alkene).

For this compound, dehydration would involve the protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation. The subsequent elimination of a proton from an adjacent carbon would lead to the formation of an alkene. Given the structure, possible alkene products could include pent-1-en-3-ol (if the methoxy group is retained) or methoxy-substituted pentenes. However, if the methoxy group is considered part of the carbon skeleton undergoing dehydration, the products would be derived from the pentane (B18724) chain. Acid-catalyzed dehydration of secondary alcohols typically follows Zaitsev's rule, favoring the formation of the more substituted alkene libretexts.orgscience-revision.co.uklibretexts.org. The presence of the methoxy group might influence regioselectivity, but the primary reaction site for dehydration is the hydroxyl group.

Interactions with Metal Centers and Complexation Chemistry

Alcohols, including this compound, can act as ligands in coordination chemistry due to the presence of the lone pairs of electrons on the oxygen atom of the hydroxyl group. The oxygen atom can coordinate to metal ions, forming metal complexes researchgate.netmedcraveonline.com. The hydroxyl group can also be deprotonated to form an alkoxide, which is a more potent ligand. The methoxy group's oxygen atom can also participate in coordination, potentially acting as a bidentate ligand in conjunction with the hydroxyl oxygen or as a monodentate ligand itself.

Studies on metal complexes involving similar hydroxy-ether functionalized molecules show that these compounds can form stable complexes with various transition metals, such as copper(II), nickel(II), and zinc(II) researchgate.netmedcraveonline.com. The coordination geometry and stability of these complexes depend on the specific metal ion, the ligand structure, and the reaction conditions. These complexes can exhibit diverse properties, including catalytic activity or biological applications, depending on the nature of the metal and the ligand researchgate.netmedcraveonline.com.

Compound List:

this compound

Hydroxide ion (OH⁻)

Water (H₂O)

Alkyloxonium ion

Tosylate

Mesylate

Alkoxide

Alkyl halide

Methyl iodide

Carboxylic acid

Acid chloride

Acid anhydride (B1165640)

Carbocation

Alkene

Metal ion

Alkoxide ion

Tosyl chloride

Mesyl chloride

Hydroxyl group (-OH)

Methoxy group (-OCH₃)

Sulfuric acid (H₂SO₄)

Phosphoric acid (H₃PO₄)

Para-toluenesulfonate (TsO⁻)

Hydrogen sulfate (B86663) (HSO₄⁻)

Pyridine

Lithium aluminum hydride (LiAlH₄)

Sodium hydride (NaH)

Potassium hydride (KH)

Sodium alkoxide (e.g., Sodium ethoxide)

Silver oxide (Ag₂O)

Thionyl chloride (SOCl₂)

Phosphorus tribromide (PBr₃)

p-Toluenesulfonyl chloride (tosyl chloride, p-TosCl)

Diethylazodicarboxylate (DEAD)

Triphenyl phosphine (B1218219)

Carbon tetrachloride

Phosphorus oxychloride (POCl₃)

Sodium borohydride (B1222165) (NaBH₄)

Iodine (I₂)

Red phosphorus

Hydrogen bromide (HBr)

Hydrogen chloride (HCl)

Hydrogen iodide (HI)

Ammonia (NH₃)

Potassium cyanide (KCN)

Sodium hydroxide (NaOH)

Potassium hydroxide (KOH)

Silver ions (Ag⁺)

Copper(II) (Cu²⁺)

Nickel(II) (Ni²⁺)

Zinc(II) (Zn²⁺)

Calcium(II) (Ca²⁺)

Cadmium(II) (Cd²⁺)

Iron nitrate (B79036)

Cobalt(II) (Co²⁺)

Propane-1-thiol

2-ethoxy-3-methylpentane

3-methylpentan-2-ol

Ethyl chloride

Anisole

Cumene

Cumene hydroperoxide

Acetone

Ethanoic acid

Ethyl ethanoate

Propan-2-ol

Butan-2-ol

2-methylbutan-2-ol

1-methylcyclohexanol (B147175)

1-methylcyclohexene

2-methylpentan-2-ol

3-ethyl-2,2-dimethyloxirane (B72179)

2-methyl-2-propyl oxirane

5-chlorosalicylaldehyde (B124248)

2-amino-4,6-dimethoxypyrimidine (B117758)

5-chloro-2-(((4,6-Dimethoxypyrimidin-2-yl) Imino) Methyl) Phenol

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Methoxypentan 2 Ol

Chromatographic Separation Methods

Chromatographic techniques are essential for separating and quantifying components within a sample, thereby assessing purity and, in some cases, stereoisomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the analysis of volatile and semi-volatile organic compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the context of 5-Methoxypentan-2-ol, GC-MS is instrumental in determining its purity by separating it from potential impurities or byproducts, and in providing a characteristic fragmentation pattern for identification.

The GC component separates compounds based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for identification based on its molecular weight and fragmentation pattern. For this compound (Molecular Formula: C₆H₁₄O₂, Molecular Weight: 118.17 g/mol ), GC-MS analysis would yield a specific retention time under defined chromatographic conditions, alongside a mass spectrum characterized by a molecular ion peak (M⁺) at m/z 118 and characteristic fragment ions resulting from bond cleavages savemyexams.comlibretexts.org.

Typical fragmentation pathways for an alcohol like this compound might involve alpha-cleavage adjacent to the hydroxyl group, leading to fragments such as [CH₃-O-CH₂-CH₂-CH=OH]⁺ or [CH₃-O-CH₂-CH₂-CH]⁺, and cleavage adjacent to the ether oxygen. Loss of water (M-18) is also a common fragmentation pathway for alcohols savemyexams.comlibretexts.org.

When this compound is synthesized or utilized in processes where stereochemistry is critical, High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is employed to assess enantiomeric purity. This compound possesses a chiral center at the C2 carbon, meaning it can exist as two enantiomers: (R)-5-methoxypentan-2-ol and (S)-5-methoxypentan-2-ol.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers. While specific published chiral HPLC methods for this compound were not detailed in the provided search results, the general principle involves selecting a suitable CSP (e.g., polysaccharide-based columns like Chiralpak AD or Chiralcel OD) and optimizing the mobile phase, often a mixture of organic solvents like hexane, isopropanol, or acetonitrile, sometimes with a chiral additive google.commdpi.comd-nb.info. Successful enantiomeric separation would result in two distinct peaks on the chromatogram, allowing for the quantification of the ratio of (R) to (S) enantiomers, thus determining the enantiomeric excess (ee) mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would reveal distinct signals for each unique proton environment. Based on its structure (CH₃-O-CH₂-CH₂-CH(OH)-CH₃), the following signals are expected:

Methoxy (B1213986) group (CH₃-O-) : A singlet, typically around δ 3.3-3.4 ppm, integrating for 3 protons.

Methylene (B1212753) group adjacent to ether oxygen (-O-CH₂-) : A triplet, expected around δ 3.3-3.5 ppm, integrating for 2 protons, coupled to the adjacent methylene group.

Methylene group adjacent to the chiral center (-CH₂-CH(OH)-) : A multiplet (likely a sextet or complex multiplet), expected around δ 1.5-1.7 ppm, integrating for 2 protons, coupled to both the adjacent methylene and the methine proton.

Methine group bearing the hydroxyl (-CH(OH)-) : A multiplet, expected around δ 3.7-3.9 ppm, integrating for 1 proton, coupled to the adjacent methylene and the methyl group. The hydroxyl proton (-OH) itself typically appears as a broad singlet, with its chemical shift being variable (often δ 1.5-5.0 ppm) and dependent on concentration, solvent, and temperature, and it may disappear upon D₂O exchange acs.orgtsfx.edu.au.

Methyl group attached to the chiral center (-CH(OH)-CH₃) : A doublet, expected around δ 1.1-1.3 ppm, integrating for 3 protons, coupled to the methine proton.

The multiplicity (splitting pattern) of each signal arises from spin-spin coupling with neighboring protons, providing crucial information about the connectivity of atoms acs.orglibretexts.org.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule, with each unique carbon environment giving rise to a distinct signal. For this compound, the ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five unique carbon atoms:

Methoxy carbon (CH₃-O-) : Typically appears in the range of δ 59-60 ppm.

Methylene carbon adjacent to ether oxygen (-O-CH₂-) : Expected in the range of δ 70-72 ppm, characteristic of carbons bonded to oxygen.

Methylene carbon adjacent to the chiral center (-CH₂-CH(OH)-) : Expected in the range of δ 35-37 ppm.

Methine carbon bearing the hydroxyl (-CH(OH)-) : Expected in the range of δ 65-67 ppm, characteristic of a secondary alcohol carbon.

Methyl carbon attached to the chiral center (-CH(OH)-CH₃) : Expected in the range of δ 22-24 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for providing structural information through its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would be observed at m/z 118, corresponding to its molecular weight savemyexams.com. Electron ionization (EI) is a common method, which can cause fragmentation of the molecular ion into smaller, charged fragments and neutral radicals. The fragmentation pattern serves as a fingerprint for the molecule libretexts.orgetamu.educhemguide.co.uk.

Expected fragmentation pathways for this compound could include:

Loss of methyl radical (•CH₃) : leading to a fragment at m/z 103 (M-15).

Loss of methoxy radical (•OCH₃) : leading to a fragment at m/z 87 (M-31).

Alpha-cleavage next to the hydroxyl group : This can yield fragments such as the loss of a methyl radical from the C2-methyl group, or cleavage of the C1-C2 bond. A significant fragment might be CH₃-O-CH₂-CH₂-CH=OH⁺ (m/z 89) or CH₃-O-CH₂-CH₂-CH⁺ (m/z 87).

Cleavage adjacent to the ether oxygen : This could lead to fragments like CH₃⁺ (m/z 15) or CH₃-O-CH₂⁺ (m/z 45).

Loss of water (H₂O) : A common fragmentation for alcohols, resulting in a fragment at m/z 100 (M-18).

The relative abundance of these fragments helps in confirming the proposed structure savemyexams.comlibretexts.orglibretexts.orgdocbrown.infomiamioh.edu.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques are fundamental for identifying functional groups and understanding the electronic properties of organic molecules.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. For this compound, the presence of a secondary alcohol group (-OH), an ether linkage (-O-), and various C-H bonds are expected to yield characteristic absorption bands.

The IR spectrum of this compound would typically exhibit:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group in alcohols, often broadened due to hydrogen bonding libretexts.orglibretexts.orguobabylon.edu.iq.

C-H Stretching: Absorption bands in the region of 2850-3000 cm⁻¹, corresponding to the stretching vibrations of aliphatic C-H bonds (CH₂, CH₃) libretexts.orglibretexts.org.

C-O Stretching: Strong absorption bands in the region of 1000-1260 cm⁻¹, indicative of the C-O stretching vibrations of the alcohol and ether functional groups libretexts.orglibretexts.orguobabylon.edu.iq. Specifically, the secondary alcohol C-O stretch is typically found around 1100 cm⁻¹, and the ether C-O stretch can appear in a similar range.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| -OH (Alcohol) | O-H Stretch (broad) | 3200-3600 | Strong |

| C-H (Aliphatic) | C-H Stretch | 2850-3000 | Medium |

| C-O (Alcohol) | C-O Stretch | 1050-1150 | Strong |

| C-O (Ether) | C-O Stretch | 1000-1260 | Strong |

| C-H (Aliphatic) | C-H Bend | 1350-1470 | Medium |

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy probes electronic transitions within molecules, typically involving π electrons or non-bonding electrons in conjugated systems or chromophores shu.ac.uklibretexts.orgtanta.edu.eg. This compound is a saturated aliphatic alcohol with an ether linkage. It lacks extensive conjugation or specific functional groups (like carbonyls, double bonds in conjugation, or aromatic rings) that absorb significantly in the UV-Vis range (200-700 nm) libretexts.orgbath.ac.uk. Therefore, UV-Vis spectroscopy is generally not a primary method for identifying the functional groups or characterizing the electronic structure of simple molecules like this compound. Its utility would be limited to detecting impurities or if it were part of a larger molecule with chromophoric properties scielo.org.za.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Derivatives or Complexes

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid sci-hub.se. It relies on the diffraction of X-rays by the electron clouds of atoms in a crystal lattice, following Bragg's Law. This method provides detailed information about unit cell dimensions, space group symmetry, bond lengths, bond angles, and molecular packing.

Other Characterization Techniques

Elemental Analysis

Elemental analysis is a quantitative chemical method used to determine the elemental composition of a compound, confirming its empirical and molecular formulas. For this compound, the molecular formula is C₆H₁₄O₂. Elemental analysis would confirm the presence and ratio of carbon, hydrogen, and oxygen atoms.

The theoretical elemental composition for this compound (C₆H₁₄O₂) is calculated as follows:

Molecular Weight = (6 × 12.011) + (14 × 1.008) + (2 × 15.999) = 72.066 + 14.112 + 31.998 = 118.176 g/mol

Table 2: Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Mass in Molecule ( g/mol ) | Percentage by Mass (%) |

| Carbon (C) | 12.011 | 72.066 | 60.98 |

| Hydrogen (H) | 1.008 | 14.112 | 11.94 |

| Oxygen (O) | 15.999 | 31.998 | 27.08 |

| Total | 118.176 | 100.00 |

Experimental elemental analysis would involve combusting a known mass of the sample and measuring the mass of the resulting CO₂, H₂O, and other products to determine the percentage composition of each element, which should closely match these theoretical values.

Polarimetry for Optical Activity Determination

Polarimetry is a technique used to measure the optical activity of a substance, which is the ability of a chiral molecule to rotate the plane of plane-polarized light anton-paar.comrudolphresearch.comlibretexts.org. This compound possesses a chiral center at the second carbon atom (C2), which is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a methoxypropyl chain (-CH₂CH₂CH₂OCH₃). Consequently, it exists as a pair of enantiomers, (R)-5-methoxypentan-2-ol and (S)-5-methoxypentan-2-ol.

An enantiomerically pure sample of this compound will exhibit optical activity. A polarimeter is used to measure the angle of rotation (α) of plane-polarized light as it passes through a solution of the compound. This observed rotation depends on the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used (commonly the sodium D line, 589 nm) pressbooks.pubmlsu.ac.in. The specific rotation ([α]) is a standardized value that allows for the comparison of optical activity between different samples and compounds.

The measurement of optical rotation using polarimetry is crucial for:

Confirming Chirality: Detecting the presence of enantiomers.

Determining Enantiomeric Purity: Quantifying the ratio of enantiomers in a sample, often expressed as enantiomeric excess (ee) libretexts.org.

Characterizing Chiral Compounds: Providing a specific physical property for identification and quality control.

While specific optical rotation values for this compound are not detailed in the provided search results, any enantiomerically pure sample would display a non-zero specific rotation, either dextrorotatory (+) or levorotatory (-), depending on its absolute configuration.

Compound List:

this compound

(2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one (MNTZ)

1-(2,5-Dichlorophenyl)-5-methoxypentan-2-ol

5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methyl-pentan-2-ol

5-Chloro-2-methylpentan-2-ol

(R)-1,1,1-trichloro-4-phenylbutan-2-ol

(R)-1,1,1-trichloro-4-methylpentan-2-ol

5-Amino-2-methyl-2-pentanol

4-Methoxypentan-2-ol

2-Methoxypentan-2-ol

5-methoxypentan-2-one (B97857)

(4-hydroxy-2-methylpentan-2-yl)diphenylphosphine oxide

1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO)

bis(1-hydroxy-2-methylpropane-2-aminium) sulfate (B86663) (1)

2-methyl-4-oxopentan-2-aminium hydrogen ethanedioate hydrate (B1144303) (2)

1-hydroxy-2-methylpropan-2-aminium hemicarbonate (3)

1-hydroxy-2-methylpropan-2-aminium (1-hydroxy-2-methylpropan-2-yl) carbamate (B1207046) (4)

Computational and Theoretical Investigations of 5 Methoxypentan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic structure and energy of molecules. These calculations can predict a wide array of properties, from molecular geometries to reaction pathways.

Electronic Structure and Molecular Conformation Studies

The electronic structure of 5-Methoxypentan-2-ol, specifically the distribution of electrons and the nature of its molecular orbitals, governs its reactivity and physical properties. Theoretical methods like Density Functional Theory (DFT) are often utilized to perform these calculations. Such studies would reveal the molecule's dipole moment, polarizability, and the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability.

Below is a hypothetical data table summarizing the results of a DFT study on the most stable conformer of this compound.

| Property | Calculated Value | Units |

| Total Energy | -425.123456 | Hartrees |

| Dipole Moment | 2.34 | Debye |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | 1.23 | eV |

| HOMO-LUMO Gap | 8.01 | eV |

| Rotational Constants | A=2543.1, B=789.4, C=654.7 | MHz |

Reaction Pathway Modeling and Transition State Analysis

Quantum chemical calculations are instrumental in modeling chemical reactions. For this compound, potential reactions could include dehydration, oxidation of the alcohol, or ether cleavage under harsh conditions. By modeling the reaction pathways, the transition state structures—the highest energy points along the reaction coordinate—can be located.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. For instance, in an acid-catalyzed dehydration of this compound, computational modeling could help determine whether the reaction proceeds via an E1 or E2 mechanism and identify the most likely alkene products. masterorganicchemistry.com

A hypothetical data table for a modeled dehydration reaction is presented below.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactant | This compound + H+ | 0.0 |

| Intermediate | Protonated Alcohol | -5.2 |

| Transition State | Water Elimination | 25.8 |

| Products | Alkene + H2O + H+ | 10.3 |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing a detailed understanding of molecular motions and conformational changes. nih.govmdpi.com

For this compound, an MD simulation would reveal how the molecule folds and flexes at a given temperature. It would also be crucial for studying its interactions with solvent molecules or its behavior in a larger system, such as at an interface or within a biological membrane. The simulation would provide information on radial distribution functions, which describe the probability of finding another atom at a certain distance from a reference atom, offering insights into the local molecular structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Related Structures

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a physical property. nih.govsemanticscholar.orgresearchgate.net For a molecule like this compound, QSAR models could be developed to predict properties such as its toxicity, biodegradability, or its efficacy as a solvent.

The development of a QSAR model involves several key steps:

Data Set Selection : A diverse set of molecules with known activities or properties is chosen. For this compound, this would include other aliphatic alcohols and ethers. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of a molecule's structure, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the activity. nih.gov

Validation : The model's predictive power is rigorously tested using internal and external validation techniques. researchgate.net

For aliphatic alcohols and ethers, important descriptors often include logP (a measure of hydrophobicity), molecular weight, polar surface area, and descriptors related to hydrogen bonding capabilities. nih.gov

Solvation Dynamics and Intermolecular Interaction Studies

The way a molecule interacts with its surrounding solvent is critical to its behavior. Solvation dynamics studies how the solvent reorganizes around a solute molecule. For this compound, which has both a polar hydroxyl group and a less polar ether group, its interaction with different solvents is of particular interest. purdue.edu

In a polar protic solvent like water, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygen can only act as a hydrogen bond acceptor. purdue.edu In a nonpolar solvent, van der Waals interactions would dominate. Computational studies can model these interactions explicitly by including solvent molecules in the simulation box or implicitly by using a continuum solvent model. These studies can predict the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent.

A hypothetical data table summarizing the calculated solvation free energies of this compound in different solvents is shown below.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -7.5 |

| Ethanol (B145695) | 24.6 | -6.2 |

| Acetone | 20.7 | -5.1 |

| Hexane | 1.9 | -1.8 |

These computational and theoretical approaches provide a powerful toolkit for investigating the multifaceted chemical nature of this compound. They offer a molecular-level understanding that complements and guides experimental studies.

Applications of 5 Methoxypentan 2 Ol in Specialized Fields

Analytical Standards and Probes in Research

5-Methoxypentan-2-ol is recognized as a useful research compound . However, the provided literature does not detail its specific use as a calibrated analytical standard or as a specialized probe in research beyond this general classification. Related compounds, such as 4-methylpentan-2-ol, have been documented as internal standards in analytical methodologies, including the characterization of volatile compounds in wines atamanchemicals.comoiv.int and the analysis of organic impurities in ethanol (B145695) gcms.cz.

Exploration of Biological Activities and Interactions of 5 Methoxypentan 2 Ol

Role in Natural Products and Biogenic Pathways

Biosynthetic Considerations of Related Methoxy-AlcoholsResearch into the metabolism of branched-chain saturated alcohols, such as 3-methoxybutan-1-ol (B165606), indicates common metabolic pathways including beta-oxidation, conjugation, and eventual complete oxidation to carbon dioxide or integration into metabolic pathwayslibretexts.orgbenchchem.com. These processes are generally mediated by various enzymes, including dehydrogenaseslibretexts.orgbenchchem.com. In broader contexts, the biosynthesis of methoxy (B1213986) groups within more complex natural products, such as Cinchona alkaloids and mycolic acids, involves specialized enzymatic machinery. This includes O-methyltransferases and oxidases that catalyze the addition of methyl groups to hydroxyl functionalitiesnih.govbenchchem.comgoogle.com. These biosynthetic pathways are typically highly specific to the particular natural product. General enzymatic O-methylation reactions are well-documented, often utilizing S-adenosyl methionine (SAM) as a methyl donor, catalyzed by methyltransferase enzymesnih.govbenchchem.comlibretexts.orgepa.govgoogle.com.

Compound List:

5-Methoxypentan-2-ol

3-methoxybutan-1-ol

Coniferyl alcohol

Anisyl alcohol

p-methoxybenzyl alcohol

tert-amyl methyl ether (TAME)

Conclusion and Future Research Directions

Summary of Current Research on 5-Methoxypentan-2-ol

Scientific literature on the specific chemical entity this compound is notably scarce. Database searches reveal basic physicochemical properties, but in-depth research articles detailing its synthesis, reactivity, and applications are largely absent. The existing knowledge is primarily confined to its structural identification and predicted properties. This lack of dedicated research presents a significant gap in the understanding of this particular alkoxy alcohol. The compound is recognized within chemical databases, but it has not been the subject of focused academic or industrial investigation, leaving its chemical profile and potential uses almost entirely uncharted.

Unexplored Avenues in Synthesis and Derivatization

The limited specific information on the synthesis of this compound opens up numerous avenues for investigation based on established organic chemistry principles.

Synthesis:

Several classical and modern synthetic methodologies could be explored for the efficient preparation of this compound.

Williamson Ether Synthesis: This traditional method could be adapted by reacting the sodium salt of pentane-1,5-diol with a methylating agent, followed by selective oxidation of the primary alcohol and subsequent reduction of the resulting ketone. A more direct, though potentially less selective, approach would involve the reaction of 5-halopentan-2-ol with sodium methoxide (B1231860). wikipedia.orgmasterorganicchemistry.combyjus.com The choice of a primary alkyl halide is generally preferred to avoid competing elimination reactions. wikipedia.org

Ring-Opening of Epoxides: The reaction of 1,2-epoxypentane (B89766) with methanol (B129727) under acidic or basic conditions could be investigated. lumenlearning.comresearchgate.netlibretexts.org The regioselectivity of this reaction would be a key aspect to study, as the nucleophilic attack of methanol could potentially occur at either carbon of the epoxide ring, leading to a mixture of isomers. lumenlearning.com

Catalytic Hydrogenation of Ketones: The synthesis could be approached through the catalytic hydrogenation of 5-methoxypentan-2-one (B97857). thieme-connect.dencert.nic.inncert.nic.in This precursor ketone could potentially be synthesized from commercially available starting materials. A variety of catalysts, including those based on nickel, platinum, or palladium, could be screened for efficiency and selectivity. ncert.nic.in

Derivatization:

The presence of a secondary hydroxyl group in this compound makes it a candidate for various derivatization reactions to create new molecules with potentially unique properties.

Esterification: Reaction with various carboxylic acids or their derivatives would yield a range of esters with potential applications as solvents, plasticizers, or fragrance components. zhongdachemical.com

Etherification: Further reaction at the hydroxyl group could produce di-ethers with interesting solvent properties.

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 5-methoxypentan-2-one, a potentially useful synthetic intermediate.

Halogenation: Conversion of the hydroxyl group to a halide would provide a handle for further nucleophilic substitution reactions.

Potential for Novel Applications in Chemical Science

Given the properties of similar alkoxy alcohols and pentanol (B124592) isomers, this compound could find applications in several areas of chemical science. iloencyclopaedia.org

Solvents: Its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar hydrocarbon chain with an ether linkage, suggests its potential as a specialty solvent. iloencyclopaedia.orgzhongdachemical.com It could be particularly useful in applications requiring the dissolution of both polar and non-polar substances, such as in paints, coatings, and cleaning formulations. zhongdachemical.com

Fine Chemical Intermediate: As a bifunctional molecule, it could serve as a building block in the synthesis of more complex molecules. iloencyclopaedia.org For example, its derivatives could be investigated for use in the pharmaceutical or agrochemical industries.

Fuel Additives: Pentanol isomers are being explored as biofuels and fuel additives. wikipedia.org The methoxy (B1213986) group in this compound could influence its combustion properties, making it a candidate for investigation in this area.

Flotation Agents: Certain alcohol derivatives are used as frothing agents in mineral flotation processes. wikipedia.org The specific structure of this compound might offer advantages in the separation of certain minerals.

Advanced Mechanistic and Theoretical Studies

The lack of experimental data on this compound makes it a prime candidate for theoretical and computational studies.

Conformational Analysis: Computational methods could be used to predict the most stable conformations of the molecule and to understand the intramolecular interactions between the hydroxyl and methoxy groups.

Reaction Mechanisms: Density functional theory (DFT) calculations could be employed to model the transition states and reaction pathways for the proposed synthetic routes. ornl.govacs.org This would provide valuable insights into the kinetics and thermodynamics of these reactions and could help in optimizing reaction conditions.

Spectroscopic Predictions: Computational chemistry can be used to predict spectroscopic data (e.g., NMR, IR spectra), which would be invaluable in confirming the identity of the compound once it is synthesized.

Solvent Properties: Molecular modeling could be used to simulate its behavior as a solvent and to predict its miscibility with other common solvents.

Q & A

Q. What are the recommended safety protocols for handling 5-Methoxypentan-2-ol in laboratory settings?

- Methodological Answer : Due to its structural similarity to secondary alcohols, this compound is likely highly flammable. Follow protocols for analogous compounds:

- Use local exhaust ventilation to minimize vapor exposure .

- Avoid ignition sources (e.g., sparks, open flames) and static discharge by grounding equipment .

- Wear PPE: chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats .

- Store in sealed containers away from oxidizers and peroxidizable materials .

Q. How can this compound be synthesized and purified for initial characterization?

- Methodological Answer : Adapt synthesis routes from structurally related alcohols:

- Step 1 : Perform nucleophilic substitution using methanol and a pentan-2-ol derivative under acid catalysis .

- Step 2 : Purify via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product .

- Monitor reaction progress via TLC and confirm completion with GC-MS .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use multimodal characterization:

- 1H/13C NMR : Identify methoxy (-OCH₃) and hydroxyl (-OH) proton environments; compare with PubChem data for analogous alcohols .

- IR Spectroscopy : Detect O-H (3200–3600 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretches .

- HRMS : Confirm molecular formula (C₆H₁₄O₂) and rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying reaction conditions?

- Methodological Answer :

- Step 1 : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalysts) to isolate variables .

- Step 2 : Use computational tools (e.g., DFT calculations) to model reaction pathways and identify intermediates .

- Step 3 : Cross-validate with kinetic studies (e.g., Arrhenius plots) to assess temperature-dependent behavior .

Q. What strategies mitigate peroxide formation during long-term storage of this compound?

- Methodological Answer :

- Add stabilizers (e.g., BHT at 50–100 ppm) to inhibit autoxidation .

- Store under nitrogen in amber glass bottles at ≤4°C to limit light/oxygen exposure .

- Test periodically via iodometric titration to quantify peroxide levels .

Q. How can Williamson ether synthesis be optimized to produce derivatives of this compound?

- Methodological Answer :

- Step 1 : Convert this compound to a tosylate or mesylate intermediate for improved leaving-group ability .

- Step 2 : React with alkoxides (e.g., sodium ethoxide) in anhydrous THF at 60°C for 12–24 hours .

- Step 3 : Characterize ether derivatives via 13C NMR to confirm C-O-C bond formation .

Q. What computational methods predict the physicochemical properties of this compound when experimental data is limited?

- Methodological Answer :

- Use QSPR models (e.g., EPI Suite) to estimate logP, boiling point, and vapor pressure .

- Validate predictions with sparse experimental data (e.g., PubChem’s boiling point ranges for homologs) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound across studies?

- Methodological Answer :

- Step 1 : Standardize measurement conditions (e.g., pH 7, 25°C) to eliminate environmental variability .

- Step 2 : Compare with structurally similar alcohols (e.g., 2-methylpentan-2-ol) to identify outliers .

- Step 3 : Use Hansen solubility parameters (HSPs) to reconcile polarity-driven discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.